6-Bromo-5-nitropyridin-2-amine

説明

“6-Bromo-5-nitropyridin-2-amine” is a chemical compound with the molecular formula C5H4BrN3O2 . It is an important intermediate in various chemical reactions and has applications in the chemical industry .

Synthesis Analysis

The synthesis of “6-Bromo-5-nitropyridin-2-amine” involves various chemical reactions. For instance, it can be prepared from the corresponding amine via hydrogen peroxide oxidation . This transformation initially showed low conversion, high impurity content, and lack of reproducibility in lab trials .Molecular Structure Analysis

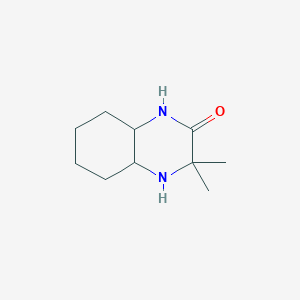

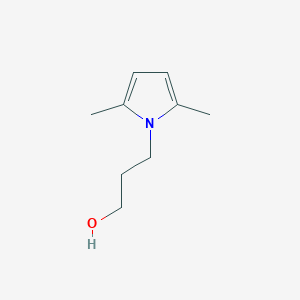

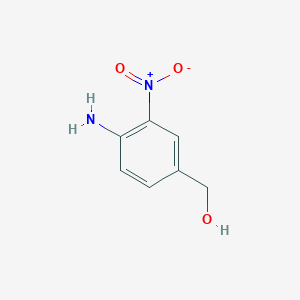

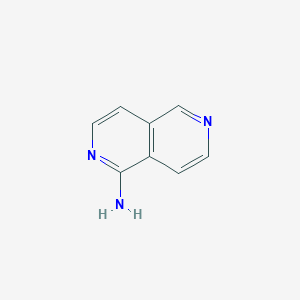

The molecular structure of “6-Bromo-5-nitropyridin-2-amine” consists of a pyridine ring substituted with a bromo group at the 6-position, a nitro group at the 5-position, and an amine group at the 2-position .Chemical Reactions Analysis

“6-Bromo-5-nitropyridin-2-amine” can undergo various chemical reactions. For example, it can be used as a starting material for the production of fused heterocycles . It can also be used in the synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .Physical And Chemical Properties Analysis

“6-Bromo-5-nitropyridin-2-amine” has a molecular weight of 218.01 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified .科学的研究の応用

Medicinal Chemistry

6-Bromo-5-nitropyridin-2-amine: is a valuable intermediate in medicinal chemistry. It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those containing the pyridine moiety, which is a common structure in many drugs . Its nitro group and bromine atom make it a versatile reactant for further functionalization, leading to the development of new therapeutic agents.

Material Science

In material science, this compound can be utilized to create novel materials with specific electronic properties. The nitropyridine derivatives are potential candidates for creating organic semiconductors, which are essential for the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Organic Synthesis

6-Bromo-5-nitropyridin-2-amine: plays a crucial role in organic synthesis. It is used in various coupling reactions, such as Suzuki coupling, to synthesize complex organic molecules. These reactions are fundamental in constructing carbon-carbon bonds, pivotal in creating larger organic frameworks .

Drug Discovery

This compound is instrumental in drug discovery, particularly in the early stages of lead identification and optimization. Its structural features allow for high-throughput screening and the development of drug candidates with potential biological activity .

Biochemistry

In biochemistry, 6-Bromo-5-nitropyridin-2-amine can be used to study enzyme-substrate interactions. It can act as a substrate or inhibitor for various enzymes, helping to elucidate their mechanisms of action and influence on metabolic pathways.

Pharmacology

Pharmacologically, derivatives of 6-Bromo-5-nitropyridin-2-amine can be explored for their therapeutic potential. They may exhibit various biological activities, such as anti-inflammatory, antibacterial, or anticancer properties, which are valuable in the development of new medications.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods and mass spectrometry. It helps in the qualitative and quantitative analysis of complex mixtures, aiding in the identification of unknown substances .

Environmental Science

Lastly, 6-Bromo-5-nitropyridin-2-amine and its derivatives can be studied for their environmental impact. They can be used as tracers or markers in environmental monitoring to track pollution sources and understand the distribution of contaminants in ecosystems.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

6-bromo-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSICIBOPCHOCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516056 | |

| Record name | 6-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-nitropyridin-2-amine | |

CAS RN |

84487-05-8 | |

| Record name | 6-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)